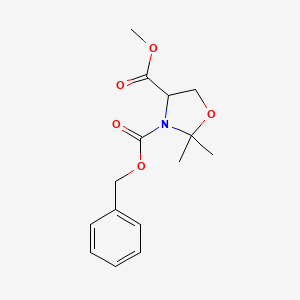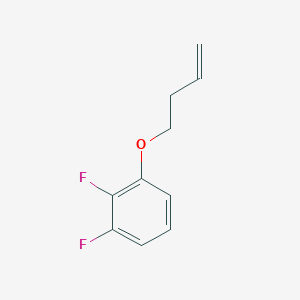
3-Bromo-4-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H5BrN2O4S It is a derivative of benzene, featuring bromine, nitro, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the bromination of nitrobenzene to produce 3-bromonitrobenzene. This is followed by the sulfonation of the bromonitrobenzene to introduce the sulfonamide group. The reaction conditions often involve the use of bromine in oleum for the bromination step and concentrated sulfuric acid for the sulfonation step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of phase-transfer catalysts to enhance the efficiency of the reactions and to ensure higher yields .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common due to the presence of the bromine and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions, such as using hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, concentrated sulfuric acid, hydrogen gas, and various catalysts. The conditions often involve elevated temperatures and controlled environments to ensure the desired reactions occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution reactions typically yield meta-substituted products, while reduction reactions convert the nitro group to an amine group .
Scientific Research Applications
3-Bromo-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme carbonic anhydrase by binding to the zinc ion in the enzyme’s active site. This binding disrupts the enzyme’s function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-nitrobenzene-1-sulfonic acid: Similar in structure but with a sulfonic acid group instead of a sulfonamide group.
4-Bromo-3-nitrobenzenesulfonamide: A positional isomer with the bromine and nitro groups swapped.
3-Nitrobenzenesulfonamide: Lacks the bromine group but retains the nitro and sulfonamide groups.
Uniqueness
3-Bromo-4-nitrobenzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups enhances its electrophilic properties, making it more reactive in substitution reactions compared to similar compounds .
Properties
Molecular Formula |
C6H5BrN2O4S |
|---|---|
Molecular Weight |
281.09 g/mol |
IUPAC Name |
3-bromo-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H5BrN2O4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H,(H2,8,12,13) |
InChI Key |
IAXNNFNACDYCSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-{4-[(Propan-2-yl)oxy]phenoxy}aniline](/img/structure/B12064946.png)
![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12064947.png)

![2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B12064954.png)




